molecular formula C7H3ClFNO3 B1310480 2-Fluoro-4-nitrobenzoyl chloride CAS No. 403-23-6

2-Fluoro-4-nitrobenzoyl chloride

Cat. No. B1310480
CAS RN: 403-23-6
M. Wt: 203.55 g/mol
InChI Key: BUBMAUUSVWQBMS-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzoyl chloride is a chemical compound used in organic syntheses . It has been used in the synthesis of polysubstituted furanonaphthoquinoines and for the derivatisation of Adiol (Androstenediol, an endogenous proliferation agent of prostate cancer) .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-4-nitrobenzoyl chloride is C7H3ClFNO3 . Its molecular weight is 203.555 Da .


Chemical Reactions Analysis

2-Fluoro-4-nitrobenzoyl chloride is used in organic syntheses . It reacts with triphenylphosphonium salt to synthesize benzofurans by the intramolecular Wittig reaction . It is also used for the derivatisation of Adiol .

Scientific Research Applications

Kinetic Studies in Solvolysis

A kinetic study focusing on the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including 2-fluoro-4-nitrobenzoyl chloride, was conducted to understand the effects of the ortho nitro group in these reactions. The study found that in non-fluoroalcohol solvents, the reaction rates of 2-fluoro-4-nitrobenzoyl chloride were significantly slower compared to its para isomer. However, its reactivity increased in fluoroalcohol solvents, indicating the ortho-nitro group's role as an intramolecular nucleophilic assistant in solvolytic reactions. This suggests 2-Fluoro-4-nitrobenzoyl chloride's potential in facilitating specific solvolysis reactions under certain conditions (Park et al., 2019).

Synthesis of Nitrobenzoxazole Derivatives

Another application is the synthesis of 5-nitrobenzoxazole derivatives from 2-fluoro-5-nitroaniline and various benzoyl chloride derivatives, including 2-Fluoro-4-nitrobenzoyl chloride, under solvent-free conditions. This novel and efficient route highlights the utility of 2-Fluoro-4-nitrobenzoyl chloride in creating heterocyclic compounds, which are important in drug discovery and material science. The process involves nucleophilic acyl substitution followed by intramolecular cyclization, demonstrating the compound's versatility in organic synthesis (Vosooghi et al., 2014).

Safety And Hazards

2-Fluoro-4-nitrobenzoyl chloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(10(12)13)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBMAUUSVWQBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439591
Record name 2-Fluoro-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-nitrobenzoyl chloride

CAS RN

403-23-6
Record name 2-Fluoro-4-nitrobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (5.0 g, 27.0 mmol) in 70 mL DCM is added thionyl chloride (12.1 mL, 162 mmol). The reaction mixture is stirred at 50° C. for 1.5 h and overnight at RT. The reaction mixture is concentrated in vacuo, the residue is taken up in fresh DCM and concentrated in vacuo again. Yield: 5.12 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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